molecular formula C22H22ClN5O3S B14930993 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide

Cat. No.: B14930993
M. Wt: 472.0 g/mol
InChI Key: KGHILLLLKWXIJN-ZMOGYAJESA-N
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Description

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, a phenoxymethyl group, and a chlorohydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached through a nucleophilic substitution reaction, using phenoxymethyl chloride or a similar reagent.

    Formation of the Hydrazone: The final step involves the condensation of the triazole derivative with 5-chloro-2-hydroxybenzaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • 2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(Z)-[4-(3-nitro-2-pyridyl)phenyl]methylene}acetohydrazide

Uniqueness

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C22H22ClN5O3S/c1-3-11-28-20(14-31-18-7-5-4-6-8-18)25-27-22(28)32-15(2)21(30)26-24-13-16-12-17(23)9-10-19(16)29/h3-10,12-13,15,29H,1,11,14H2,2H3,(H,26,30)/b24-13+

InChI Key

KGHILLLLKWXIJN-ZMOGYAJESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Cl)O)SC2=NN=C(N2CC=C)COC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Cl)O)SC2=NN=C(N2CC=C)COC3=CC=CC=C3

Origin of Product

United States

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